2-Iodo-5-(trifluoromethyl)benzoic acid

Descripción general

Descripción

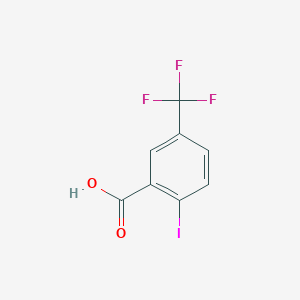

2-Iodo-5-(trifluoromethyl)benzoic acid (CAS: 702641-04-1) is a halogenated aromatic compound featuring a carboxylic acid group at position 1, an iodine substituent at position 2, and a trifluoromethyl (–CF₃) group at position 5 on the benzene ring. Its molecular formula is C₈H₄F₃IO₂, with a molecular weight of 316.02 g/mol . The compound is commercially available in purities up to 97% and is priced at ~€47/g for 1g quantities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(trifluoromethyl)benzoic acid typically involves the iodination of 5-(trifluoromethyl)benzoic acid. One common method includes the use of iodine (III) reagents derived from 3-iodosylbenzoic acid . The reaction conditions often require specific solvents and temperatures to ensure the successful incorporation of the iodine atom into the benzoic acid structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Iodo-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (III) reagents, nucleophiles, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds .

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Organic Synthesis

2-Iodo-5-(trifluoromethyl)benzoic acid serves as an essential building block in the synthesis of more complex organic molecules. Its unique functional groups enable various chemical transformations, including:

- Substitution Reactions : The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

- Oxidation and Reduction Reactions : The compound can participate in redox reactions, modifying the oxidation state of the iodine atom.

- Coupling Reactions : It is utilized in coupling reactions to create more complex aromatic compounds.

Biological Research

Potential Biological Activities

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural characteristics suggest potential antimicrobial properties, enhancing efficacy due to increased lipophilicity that improves membrane permeability .

Medicinal Chemistry

Drug Development Precursor

The compound is being investigated as a precursor for drug development. Its unique reactivity and ability to form diverse derivatives make it a candidate for pharmaceutical applications. Studies are ongoing to explore its therapeutic potential against various diseases, particularly those requiring targeted drug delivery mechanisms .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions allows for the creation of tailored compounds for specific industrial applications .

Case Studies and Research Findings

Several studies have been conducted to evaluate the applications of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Synthesis of Novel Compounds : Researchers successfully utilized this compound as a precursor in synthesizing novel compounds with enhanced biological activity, indicating its versatility in medicinal chemistry .

- Industrial Chemical Production : A case study highlighted its application in producing specialty chemicals for agricultural use, showcasing its importance in industrial chemistry .

Mecanismo De Acción

The mechanism of action of 2-Iodo-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the iodine and trifluoromethyl groups imparts unique reactivity, allowing the compound to participate in various chemical transformations. These interactions can influence biological processes and chemical reactions, making it a valuable tool in research .

Comparación Con Compuestos Similares

Key Properties:

- Synthesis : Prepared via Ir(III)-catalyzed ortho-iodination of 5-(trifluoromethyl)benzoic acid derivatives, yielding a colorless solid with 75% efficiency .

- Spectroscopic Data :

- Applications : Serves as a precursor in hypervalent iodine reagents for electrophilic trifluoromethylation and in pharmaceutical intermediates .

Below is a systematic comparison with structurally related iodinated benzoic acids, focusing on substituent effects, reactivity, and applications.

Substituent Position and Electronic Effects

Commercial Availability and Purity

- Purity : The target compound is available at 97% purity, higher than 2-Iodo-4-trifluoromethyl-benzoic acid (95%) and 2-Fluoro-5-(trifluoromethyl)benzoic acid (98%) .

- Cost: Priced competitively (€47/g) compared to 3-Iodo-5-methyl-4-[(trifluoroacetyl)amino]benzoic acid (higher due to complex synthesis) .

Actividad Biológica

Overview

2-Iodo-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula and a molecular weight of 316.02 g/mol. Its unique structure, characterized by the presence of both an iodine atom and a trifluoromethyl group, suggests potential biological activities that warrant investigation. This article compiles various research findings and provides a comprehensive view of the biological activity associated with this compound.

The synthesis of this compound typically involves the iodination of 5-(trifluoromethyl)benzoic acid using iodine (III) reagents. This process can be optimized for higher yields and purity through advanced purification techniques such as recrystallization and chromatography .

Key Reactions

- Substitution Reactions : The iodine atom can be replaced via nucleophilic substitution.

- Oxidation and Reduction : The compound can undergo redox reactions, altering the oxidation state of iodine.

- Coupling Reactions : It serves as a building block for more complex organic molecules .

Biological Activity

Research into the biological activity of this compound has primarily focused on its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing trifluoromethyl groups have been shown to enhance antimicrobial efficacy due to increased lipophilicity, which improves membrane permeability .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate that certain derivatives exhibit IC50 values in the range of 7–9 µg/mL, suggesting moderate cytotoxic activity against specific cancer types .

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Compound A | 7.0 | Cancer Cell Line 1 |

| Compound B | 8.5 | Cancer Cell Line 2 |

| Compound C | 9.15 | Cancer Cell Line 3 |

The mechanism by which this compound exerts its biological effects is believed to involve its interaction with specific molecular targets, leading to alterations in cellular signaling pathways. The presence of both iodine and trifluoromethyl groups enhances its reactivity, allowing it to participate in diverse chemical transformations that can influence biological processes .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of a series of trifluoromethyl-substituted benzoic acids, including this compound. Results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with certain derivatives achieving minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL .

- Enzyme Inhibition : Another research effort focused on the potential of this compound as an enzyme inhibitor. It was found to interact with key enzymes involved in metabolic pathways, suggesting its utility in drug development for conditions like hyperlipidemia .

Q & A

Q. Basic: What are the recommended synthetic routes for 2-Iodo-5-(trifluoromethyl)benzoic acid, and how can purity be optimized?

Methodological Answer:

A common approach involves iodination of 5-(trifluoromethyl)benzoic acid derivatives. For example, directed ortho-iodination using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃) may be employed. Alternatively, Suzuki-Miyaura coupling could introduce iodine via a pre-functionalized boronic acid intermediate.

- Purification: Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) is recommended. Purity ≥97% is achievable, as confirmed by HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

- Critical Note: Monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) to avoid over-iodination byproducts.

Q. Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar) due to sensitivity to light and moisture. The trifluoromethyl group enhances hydrolytic stability, but the iodo substituent may slowly decompose under prolonged UV exposure .

- Handling: Use gloveboxes or fume hoods for weighing. Pre-cool solvents (e.g., DCM, THF) to minimize thermal degradation during dissolution.

Q. Intermediate: What spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR: Expect aromatic signals at δ 7.8–8.2 ppm (¹H) for the benzoic acid scaffold. The trifluoromethyl group appears as a singlet at δ ~120 ppm (¹³C, coupled to ¹⁹F). The iodine atom deshields adjacent protons, shifting their signals downfield .

- X-ray Crystallography: For structural confirmation, use SHELX programs (e.g., SHELXL) for refinement. The iodine atom’s high electron density facilitates phase determination, but twinning may occur due to planar packing; apply TWIN/BASF commands in refinement .

Q. Advanced: How does the electronic nature of the trifluoromethyl and iodo groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Trifluoromethyl Group: Strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions. This directs cross-coupling (e.g., Suzuki, Heck) to the iodine-substituted position, as iodine acts as a leaving group .

- Iodo Substituent: Facilitates Ullmann or Buchwald-Hartwig aminations under Cu/Pd catalysis. Kinetic studies (monitored via GC-MS) show faster oxidative addition with Pd(PPh₃)₄ compared to bromo analogs.

- Contradictions: Some studies report lower yields in Sonogashira couplings due to steric hindrance from the trifluoromethyl group. Optimize using bulky ligands (XPhos) and elevated temperatures (80–100°C) .

Q. Advanced: What strategies resolve contradictions in reported catalytic efficiencies for C–I bond functionalization?

Methodological Answer:

Discrepancies often arise from solvent polarity, catalyst loading, or competing protodeiodination. Systematic approaches include:

- Control Experiments: Compare Pd vs. Cu catalysts in model reactions (e.g., coupling with phenylboronic acid).

- Computational Analysis: DFT calculations (e.g., Gaussian 16) can identify transition-state barriers influenced by the trifluoromethyl group’s electrostatic effects .

- In Situ Monitoring: Use Raman spectroscopy to track iodine dissociation rates, correlating with catalyst turnover numbers.

Q. Intermediate: How can researchers assess the compound’s suitability as a building block in medicinal chemistry?

Methodological Answer:

- Bioisosteric Potential: The trifluoromethyl group mimics carbonyl or methyl groups in target binding pockets. Perform docking studies (AutoDock Vina) against receptors like COX-2, where similar benzoic acids show affinity .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS. The C–I bond’s lability may require stabilization via prodrug strategies (e.g., esterification) .

Q. Advanced: What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Challenges: High molecular weight (316.02 g/mol) and planar stacking lead to low solubility in common solvents. Twinning is common due to symmetry mismatches.

- Mitigation: Use slow evaporation from DMSO/EtOH (1:4) at 4°C. For twinned crystals, apply the Hooft parameter in SHELXL to refine occupancy .

- Data Collection: Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for heavy-atom (I) phasing.

Q. Basic: What analytical methods confirm the absence of common impurities (e.g., deiodinated byproducts)?

Methodological Answer:

- HPLC-MS: Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with ESI-MS detection. Look for [M-H]⁻ ions at m/z 315.9 (target) vs. 189.0 (deiodinated product) .

- Elemental Analysis: Confirm iodine content (theoretical: ~40.2%). Deviations >1% suggest incomplete iodination or decomposition.

Q. Advanced: How does this compound perform in photoactivated reactions, and what safety protocols are critical?

Methodological Answer:

- Photoreactivity: The iodo group undergoes homolytic cleavage under UV light (254 nm), generating aryl radicals for C–H functionalization. Monitor via EPR spectroscopy to detect radical intermediates .

- Safety: Use UV-resistant glassware and personal protective equipment (PPE). Conduct reactions in darkrooms with emergency cutoff switches.

Q. Intermediate: What computational tools predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

- Software: Use Gaussian 16 for geometry optimization and transition-state modeling. The trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks.

- Machine Learning: Train models (e.g., Chemprop) on datasets of iodinated aromatics to predict coupling efficiencies under varying conditions .

Propiedades

IUPAC Name |

2-iodo-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBYTEOMUOSDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593979 | |

| Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702641-04-1 | |

| Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.